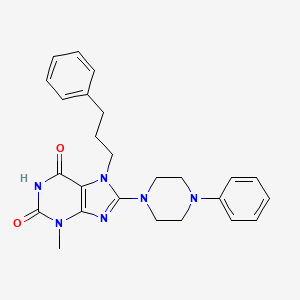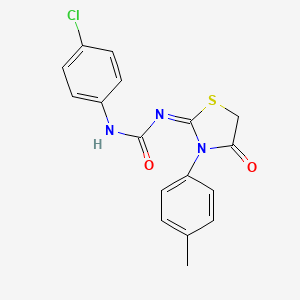
(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate, commonly referred to as MMPCOX, is an organic compound with a wide range of applications in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images, and is used as a chiral ligand in asymmetric synthesis. MMPCOX has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Pharmaceutical Development
This compound is utilized in the synthesis of various pharmaceutical agents. Its unique structure allows it to act as a precursor in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The morpholino group enhances its ability to cross the blood-brain barrier, making it a valuable component in neuropharmacology .
Cannabinoid Research
The compound is instrumental in the synthesis of cannabinoids, including cannabidiol (CBD) and tetrahydrocannabinol (THC). These cannabinoids are studied for their therapeutic effects in treating conditions like epilepsy, chronic pain, and anxiety disorders. The compound’s role in cannabinoid synthesis is crucial for producing these bioactive molecules in a controlled laboratory setting .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. Its structure allows for various chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. Researchers use it to develop new synthetic pathways and explore novel chemical reactions .
Material Science
The compound’s unique properties make it useful in the development of new materials. It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for studying biochemical processes at the molecular level. This research can lead to a better understanding of metabolic diseases and the development of targeted therapies .
Agricultural Chemistry
The compound is also explored for its potential applications in agricultural chemistry. It can be used to develop new agrochemicals that protect crops from pests and diseases. Its effectiveness in this field is due to its ability to disrupt specific biological pathways in pests, making it a promising candidate for sustainable agriculture .
Environmental Science
Researchers are investigating the compound’s potential in environmental science, particularly in the development of biodegradable materials and eco-friendly chemicals. Its chemical properties allow it to be broken down more easily in the environment, reducing the ecological impact of industrial processes .
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in research and industry .
These applications highlight the versatility and importance of (1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate in scientific research across multiple fields.
Propriétés
IUPAC Name |
(1S,2S,4R)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2.C2H2O4/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15;3-1(4)2(5)6/h12-13,16H,1,4-10H2,2-3H3;(H,3,4)(H,5,6)/t12-,13+,14+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJQMAWHXYXUOK-UDYGKFQRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)N2CCOCC2)(C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R)-1-methyl-2-morpholino-4-(prop-1-en-2-yl)cyclohexanol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)



![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)



